
2-Amino-3-chlorobenzene-1,4-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-chlorobenzene-1,4-disulfonamide is an organic compound with the molecular formula C6H8ClN3O4S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a chlorine atom, and two sulfonamide groups attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chlorobenzene-1,4-disulfonamide typically involves the chlorination of 2-Aminobenzenesulfonamide followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-chlorobenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Amino-3-chlorobenzene-1,4-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly diuretics and antihypertensive agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-chlorobenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a pharmaceutical intermediate, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-chlorobenzene-1,3-disulfonamide
- 3-Chloroaniline-4,6-disulfonamide
- Benzothiadiazine Related Compounds
Uniqueness
2-Amino-3-chlorobenzene-1,4-disulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Propriétés
Numéro CAS |
88345-43-1 |
|---|---|
Formule moléculaire |
C6H8ClN3O4S2 |
Poids moléculaire |
285.7 g/mol |
Nom IUPAC |
2-amino-3-chlorobenzene-1,4-disulfonamide |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-5-3(15(9,11)12)1-2-4(6(5)8)16(10,13)14/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14) |
Clé InChI |
DASJTUJFTUGTHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1S(=O)(=O)N)N)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


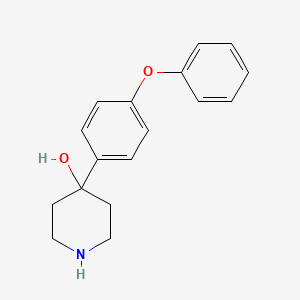
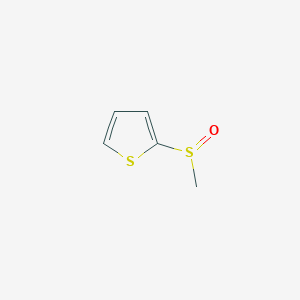
![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)
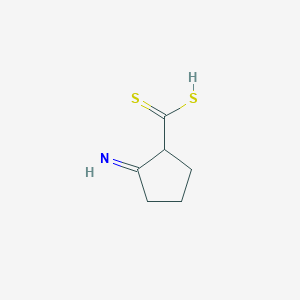
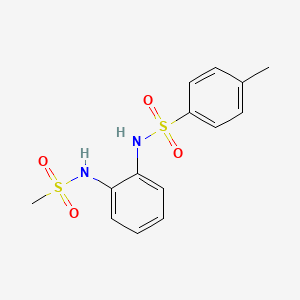
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)
![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)

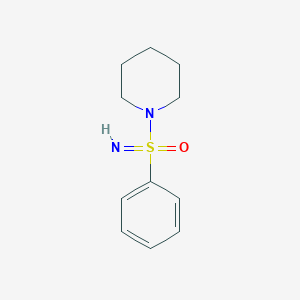
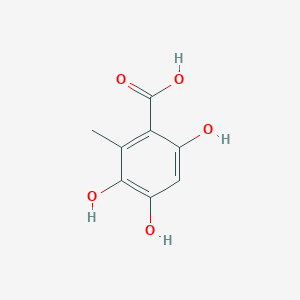
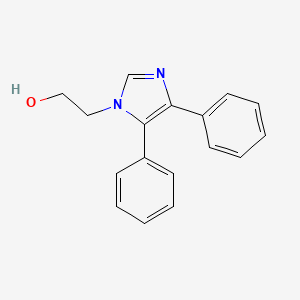
![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)
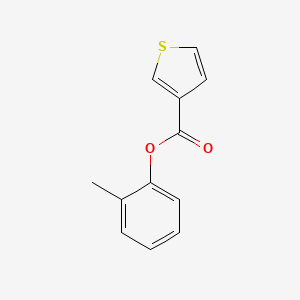
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14127996.png)
